

CCT128930 Hydrochloride: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	CCT128930 hydrochloride	
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Abstract

CCT128930 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with particular selectivity for the AKT2 isoform.[1][2] Developed through fragment and structure-based drug design, this pyrrolopyrimidine compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models.[1] This technical guide provides a comprehensive overview of **CCT128930 hydrochloride**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its effects on cellular signaling pathways. Recent findings have also identified CCT128930 as a potent antagonist of the TRPM7 channel, adding another dimension to its pharmacological profile.[3]

Core Mechanism of Action: AKT Inhibition

The primary mechanism of action of CCT128930 is the competitive inhibition of ATP at the kinase domain of AKT.[1][2] AKT is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][4] This pathway is frequently hyperactivated in many human cancers.[4]

By binding to the ATP pocket of AKT, CCT128930 prevents the phosphorylation of AKT's downstream substrates, thereby inhibiting the propagation of survival and growth signals.[2]





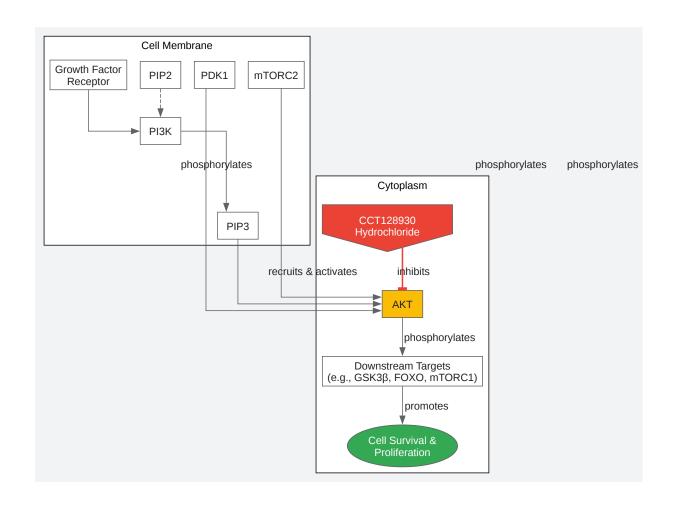


This selectivity for AKT over the closely related PKA kinase is achieved by targeting a single amino acid difference (Met282 in AKT).[2][5][6]

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by upstream signals, such as growth factors, which activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[4] Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. CCT128930's intervention at the level of AKT effectively blocks these downstream effects.





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Figure 1: Simplified PI3K/AKT signaling pathway showing CCT128930's inhibitory action on AKT.

Quantitative Data Summary

The inhibitory activity of CCT128930 has been quantified in both biochemical (cell-free) and cell-based assays.

Biochemical Inhibitory Potency

Target Kinase	IC₅o (nM)	Selectivity vs. AKT2
AKT2	6	-
p70S6K	120	20-fold
PKA	168	28-fold
Data sourced from multiple references.[5][7][8][9]	е	

Anti-proliferative Activity (Cell-Based)

CCT128930 demonstrates marked anti-proliferative activity, particularly in cancer cell lines with a PTEN-deficient background, which leads to hyperactivation of the AKT pathway.

Cell Line	Cancer Type	PTEN Status	Gl50 Value (μM)
LNCaP	Prostate Cancer	Deficient	0.35
PC3	Prostate Cancer	Deficient	1.9
U87MG	Glioblastoma	Deficient	6.3
Data sourced from multiple references.[4]			

Cellular and In Vivo Effects



Inhibition of AKT by **CCT128930 hydrochloride** leads to several downstream cellular consequences and demonstrates anti-tumor effects in vivo.

Cell Cycle Arrest

Treatment with CCT128930 causes a G1 phase cell cycle arrest.[2][4][7] For instance, in PTEN-null U87MG glioblastoma cells, treatment resulted in an increase in the G0/G1 phase cell population from 43.6% to 64.8% after 24 hours.[4][5] This arrest is associated with the downregulation of cell cycle proteins like cyclin D1 and Cdc25A, and the upregulation of p21, p27, and p53.[5]

Induction of DNA Damage and Apoptosis

At higher concentrations, CCT128930 can induce a DNA damage response, characterized by the phosphorylation of H2AX, ATM, Chk1, and Chk2.[5] This can ultimately trigger apoptosis, as evidenced by the activation of caspase-3, caspase-9, and PARP.[5]

In Vivo Antitumor Activity

CCT128930 has shown significant antitumor effects in preclinical xenograft models.[2][4][7]

- U87MG Glioblastoma Xenografts: At a dose of 25 mg/kg administered intraperitoneally (i.p.),
 CCT128930 resulted in a treated:control (T/C) ratio of 48% on day 12.[7]
- BT474 Breast Cancer Xenografts: In this HER2-positive, PIK3CA-mutant model, a 40 mg/kg
 i.p. dose led to complete growth arrest and a T/C ratio of 29% on day 22.[7]

Pharmacokinetics

Pharmacokinetic studies have shown that CCT128930 can achieve active concentrations in vivo.[2][7] After intravenous (i.v.) administration, it reaches a peak plasma concentration of 6.4 μ M, though it has a relatively short half-life and rapid clearance.[7] Oral bioavailability is lower, with i.p. administration being more effective for preclinical studies.[7]

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for assays commonly used to characterize the activity of CCT128930.



Protocol 1: Cell Proliferation (SRB) Assay

This protocol details the methodology for determining the effect of CCT128930 on the proliferation of cancer cells using a sulforhodamine B (SRB) assay, which measures cell density based on total protein content.

Materials and Reagents:

- Selected cancer cell line (e.g., U87MG, PC3)
- Complete growth medium (e.g., DMEM with 10% FBS)
- CCT128930 hydrochloride (stock solution in DMSO)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, unbuffered)
- 96-well microtiter plates

Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24-36 hours to ensure exponential growth.[7]
- Compound Treatment: Prepare serial dilutions of CCT128930 in complete growth medium. Replace the existing medium with 100 μ L of the CCT128930 dilutions or a vehicle control (containing the same final DMSO concentration).
- Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ atmosphere.
- Cell Fixation: Gently add 50 μ L of cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.
- Staining: Wash the plates five times with water and allow them to air dry. Add 100 μL of SRB solution to each well and stain for 30 minutes at room temperature.



- Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[7]
 Allow the plates to air dry completely.
- Solubilization and Absorbance Reading: Add 200 μL of 10 mM Tris base solution to each well to solubilize the bound dye.[7] Read the optical density (OD) on a microplate reader at a wavelength of approximately 490-530 nm.[7][10]
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for AKT Pathway Inhibition

This protocol is used to verify that CCT128930 inhibits the phosphorylation of AKT and its downstream substrates.

Materials and Reagents:

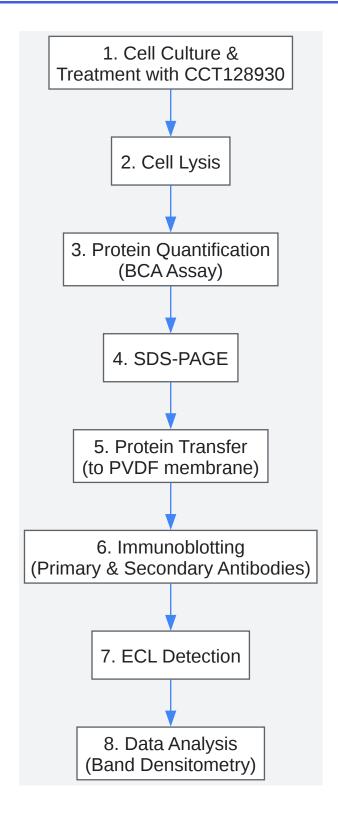
- · Selected cancer cell line
- CCT128930 hydrochloride
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- · SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-GSK3β (Ser9)
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:



- Cell Treatment and Lysis: Seed cells in 6-well plates. Once attached, treat them with CCT128930 at desired concentrations and time points (e.g., 1-24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
- SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE.
 Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.[10]
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
- Detection: Visualize the protein bands using an ECL detection system.[10]
- Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, assessing the inhibitory effect of CCT128930.





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Figure 2: General experimental workflow for Western Blot analysis.



Additional Pharmacological Activity: TRPM7 Antagonism

More recent research has identified CCT128930 as a novel and potent antagonist of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[3] TRPM7 is a major component of magnesium uptake in mammalian cells.[3] The inhibitory effect of CCT128930 on TRPM7 is independent of intracellular magnesium, with IC50 values of 0.86 μ M (in the absence of Mg²+) and 0.63 μ M (in the presence of 300 μ M Mg²+).[3] This finding suggests that CCT128930 may have broader biological effects than just AKT inhibition, a factor to consider in experimental design and data interpretation.

Conclusion

CCT128930 hydrochloride is a well-characterized, potent, and selective ATP-competitive inhibitor of AKT, with demonstrated anti-proliferative and antitumor activity in preclinical models. Its mechanism of action through the blockade of the critical PI3K/AKT/mTOR signaling pathway makes it a valuable tool for cancer research. The provided experimental protocols offer a foundation for the reproducible investigation of this compound. Furthermore, its newly discovered role as a TRPM7 antagonist opens new avenues for research into its pharmacological effects. This guide serves as a comprehensive resource for scientists and researchers utilizing CCT128930 in their preclinical studies.

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